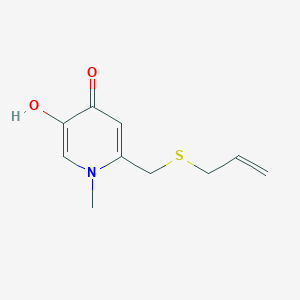
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to bind to metal ions and prevent them from interacting with amyloid-beta and other proteins that are involved in the pathogenesis of neurological disorders. By reducing the levels of metal ions in the brain, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one may be able to reduce the aggregation of amyloid-beta and other proteins, which can lead to improved cognitive and motor function.
Effets Biochimiques Et Physiologiques
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it has been extensively studied and has a well-established mechanism of action. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it may not be effective in all neurological disorders. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to be effective in Alzheimer's disease, Huntington's disease, and Parkinson's disease, but it may not be effective in other neurological disorders.
Orientations Futures
There are several future directions for research on 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one. One direction is to investigate its potential therapeutic effects in other neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one and to optimize its dosing and administration.
Méthodes De Synthèse
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is a synthetic compound that can be produced through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinecarboxamide. The second step involves the reaction of 2-pyridinecarboxamide with prop-2-enylsulfanyl chloride to form 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide. The final step involves the reaction of 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide with sodium hydroxide and hydrogen peroxide to form 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one.
Applications De Recherche Scientifique
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models and clinical trials. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function in animal models. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function in animal models.
Propriétés
Numéro CAS |
181647-47-2 |
|---|---|
Nom du produit |
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
5-hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13NO2S/c1-3-4-14-7-8-5-9(12)10(13)6-11(8)2/h3,5-6,13H,1,4,7H2,2H3 |
Clé InChI |
HWJTYYFLGIJDED-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
SMILES canonique |
CN1C=C(C(=O)C=C1CSCC=C)O |
Synonymes |
4(1H)-Pyridinone, 5-hydroxy-1-methyl-2-[(2-propenylthio)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



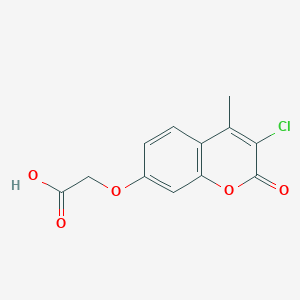


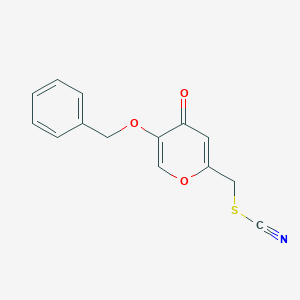
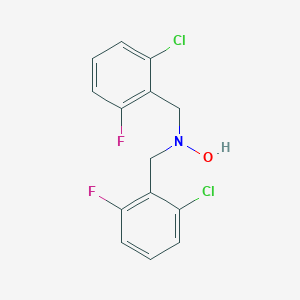
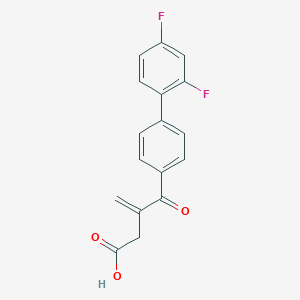

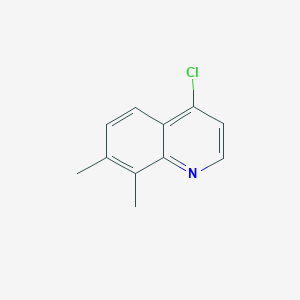
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
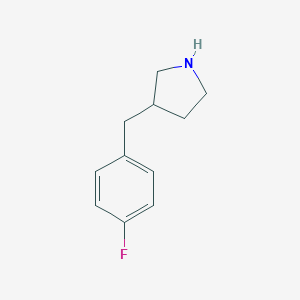
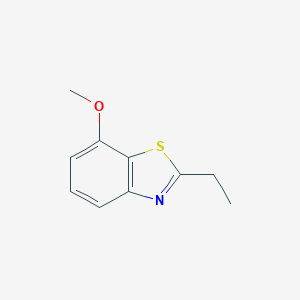
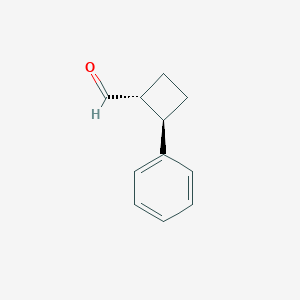
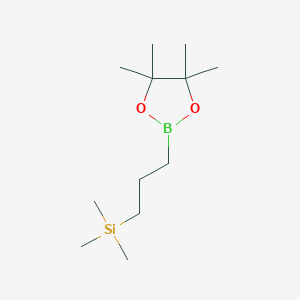
![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)